4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline
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Overview
Description
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring via a pyridinylmethyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Piperidine derivatives: Widely used in drug design and synthesis.
Quinolinyl-pyrazoles: Investigated for their pharmacological properties.
Uniqueness
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its combination of a quinoline core with a piperidine ring and a pyridinylmethyl ether linkage makes it a versatile molecule with diverse applications .
Properties
Molecular Formula |
C20H21N3O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoline |
InChI |
InChI=1S/C20H21N3O/c1-2-6-19-18(5-1)20(9-12-22-19)23-13-3-4-16(14-23)15-24-17-7-10-21-11-8-17/h1-2,5-12,16H,3-4,13-15H2 |
InChI Key |
AFPPKLIXUCVRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)COC4=CC=NC=C4 |
Origin of Product |
United States |
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